2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-27-19-15(8-5-11-22-19)18(26)24-16-9-4-7-14(13(16)2)20-25-17-10-6-12-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUVHFDZWRUJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Large-scale reactions would be conducted in reactors designed to handle the specific requirements of the synthesis, such as temperature control, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has shown potential in several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for targeting specific diseases.
Industry: : The compound's versatility makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways can vary depending on the biological context, but common mechanisms include binding to enzymes or receptors, inhibiting specific biochemical processes, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substitution patterns, biological activity, and structure-activity relationships (SAR).
Structural Analogues and Key Modifications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) Structure: Replaces the nicotinamide group with a naphthamide moiety. The naphthamide group may enhance hydrophobic interactions compared to nicotinamide .
2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-carboxamide (CAS 863588-83-4) Structure: Differs in the substitution position of the thiazolo[5,4-b]pyridine group (para vs. meta on the phenyl ring).
3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (E153-0401)
- Structure : Substitutes the ethoxy-nicotinamide with a methoxy-benzamide group.
- Activity : The benzamide moiety may reduce hydrogen-bonding capacity compared to nicotinamide, possibly affecting kinase selectivity .
6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine)
- Structure : Features a 3-(trifluoromethyl)phenyl group at R1.
- Activity : Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to enhanced hydrophobic interactions with the kinase’s binding pocket. The target compound lacks this electron-withdrawing group, which may explain lower potency unless compensated by its ethoxy group .
2-(3,4-dimethoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Structure : Replaces nicotinamide with a dimethoxyphenyl-acetamide group.
- Impact : The dimethoxy groups may improve solubility but reduce membrane permeability compared to the ethoxy-nicotinamide .
Structure-Activity Relationship (SAR) Insights
- Thiazolo[5,4-b]pyridine Core : Critical for kinase binding, as seen in c-KIT inhibitors .
- Substituent Position : Meta-substitution on the phenyl ring (as in the target compound) introduces steric effects that may hinder binding compared to para-substituted analogues (e.g., CAS 863588-83-4) .
- Ethoxy vs.
- Methyl Group on Phenyl Ring : The 2-methyl group in the target compound may stabilize the conformation via van der Waals interactions, a feature absent in compounds like 6h .
Comparative Data Table
Pharmacokinetic Considerations
Biological Activity
2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that are often associated with various biological activities:
- Ethoxy Group : Enhances solubility and bioavailability.
- Thiazolo[5,4-b]pyridine Moiety : Known for its role in enzyme inhibition and modulation of biological pathways.
- Nicotinamide Structure : Implicated in metabolic processes and potential neuroprotective effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thiazolo[5,4-b]pyridine core is particularly significant as it contributes to the compound's pharmacological properties.
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit strong anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds similar to this compound showed significant inhibition of prostaglandin synthesis, which is crucial in the inflammatory response .
2. Antimicrobial Activity
The thiazolo[5,4-b]pyridine derivatives have also been reported to possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes, leading to bacterial cell death .
3. Anticancer Properties
Recent studies have suggested that this compound might exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It interacts with specific enzymes such as COX and certain kinases involved in inflammatory pathways.
- Receptor Modulation : The compound may influence receptor activity related to neurotransmission and cellular signaling.
Case Studies
Several case studies highlight the effectiveness of thiazolo[5,4-b]pyridine derivatives:
- Inflammation Models : In carrageenan-induced paw edema models in rats, compounds similar to this compound exhibited significant reductions in swelling compared to control groups .
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against various bacterial strains found that derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Research Findings Summary Table
Q & A
Q. Predicted Data :
| Parameter | Value |
|---|---|
| LogP (ACD/Labs) | 3.2 ± 0.3 |
| PSA | 98.5 Ų |
| CYP3A4 inhibition | Moderate (Ki = 4.2 µM) |
(Basic) What are the critical purity thresholds for this compound in pharmacological assays?
Methodological Answer:
- In vitro assays : ≥95% purity (HPLC) to avoid off-target effects from impurities (e.g., nitro-reduction byproducts) .
- In vivo studies : ≥98% purity with residual solvent levels <0.1% (ICH guidelines) .
- QC protocols : Use orthogonal methods (NMR + LC-MS) to detect trace isomers (e.g., regioisomeric thiazolo adducts) .
(Advanced) How can researchers reconcile contradictory cytotoxicity data across cell lines?
Methodological Answer:
- Cell-line profiling : Test in panels (e.g., NCI-60) to identify genotype-specific sensitivity (e.g., p53 wild-type vs. mutant) .
- Mechanistic studies : siRNA knockdown of putative targets (e.g., PI3K/Akt) validates on-pathway activity .
- Redox profiling : Measure ROS levels (e.g., DCFDA assay) to assess off-target oxidative stress contributions .
Example : A 2024 study attributed contradictions to variable expression of efflux transporters (e.g., P-gp) in HeLa vs. MCF-7 cells .
(Basic) What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Aqueous solubility : Use DMSO stocks (<0.1% v/v) in PBS (pH 7.4) to avoid precipitation .
- Long-term stability : Store at -80°C in anhydrous acetonitrile; monitor degradation via UPLC every 6 months .
- Injection vehicles : For in vivo work, use 10% Cremophor EL in saline for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
